![molecular formula C8H18SeSi B12556596 Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]- CAS No. 163041-61-0](/img/structure/B12556596.png)
Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]- is an organosilicon compound with the molecular formula C_9H_20SiSe. This compound is characterized by the presence of a silicon atom bonded to three methyl groups and a propenyl group substituted with a methylseleno group. It is a specialized compound used in various chemical reactions and applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]- typically involves the reaction of trimethylsilyl chloride with an appropriate propenyl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]- suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]- undergoes several types of chemical reactions, including:
Oxidation: The methylseleno group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form simpler silane derivatives.
Substitution: The propenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or amines are used in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions include selenoxide derivatives, reduced silane compounds, and substituted propenyl silanes.
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]- finds applications in various fields of scientific research:
Biology: Investigated for its potential role in biological systems due to the presence of selenium, an essential trace element.
Medicine: Explored for its potential therapeutic applications, particularly in the development of selenium-based drugs.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]- involves the interaction of its functional groups with various molecular targets. The seleno group can participate in redox reactions, influencing cellular oxidative stress pathways. The silicon atom, being a part of the silane group, can interact with organic and inorganic substrates, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH_3)_3SiH, used in the semiconductor industry and as a reagent in organic synthesis.
Triethylsilane: A related compound with ethyl groups instead of methyl groups, commonly used as a reducing agent.
Phenylsilanes: Compounds with phenyl groups attached to silicon, used in various organic reactions.
Uniqueness
Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]- is unique due to the presence of the methylseleno group, which imparts distinct redox properties and potential biological activity. This sets it apart from other silanes that do not contain selenium.
Eigenschaften
CAS-Nummer |
163041-61-0 |
|---|---|
Molekularformel |
C8H18SeSi |
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
trimethyl-[2-(methylselanylmethyl)prop-2-enyl]silane |
InChI |
InChI=1S/C8H18SeSi/c1-8(6-9-2)7-10(3,4)5/h1,6-7H2,2-5H3 |
InChI-Schlüssel |
VKPVZQVSRQGYDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC(=C)C[Se]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[Methyl(prop-2-yn-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-4-ol](/img/structure/B12556522.png)
![N-{(2S)-5-[(Diaminomethylidene)amino]-1-oxopentan-2-yl}-2-[3-{[(2-fluorophenyl)methanesulfonyl]amino}-2-oxo-3,4-dihydropyridin-1(2H)-yl]acetamide](/img/structure/B12556527.png)
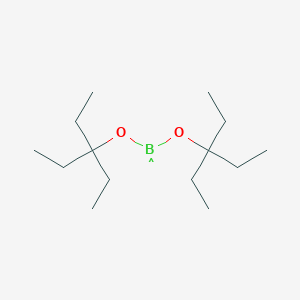
![6-[2-(2-Methylquinolin-4-yl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12556532.png)
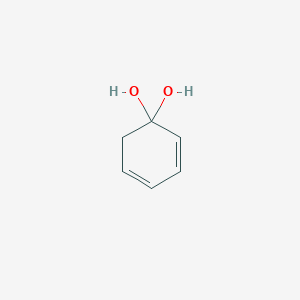
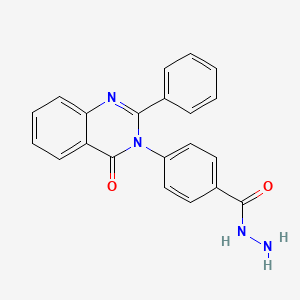
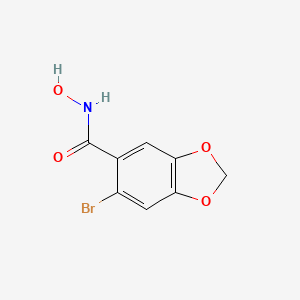

![N-[2-(Benzenesulfinyl)ethyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B12556561.png)
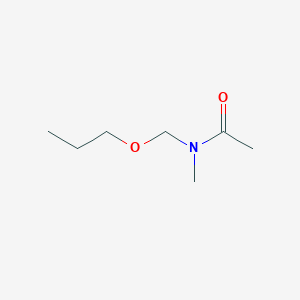
![N-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}dodecanamide](/img/structure/B12556564.png)
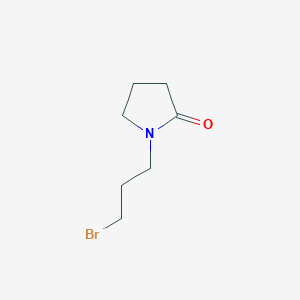
![[Benzene-1,3,5-triyltris(carbonylbenzene-5,1,3-triyl)]hexakis(phenylmethanone)](/img/structure/B12556580.png)
